molecular formula C15H21N3S B4964118 N,N-diethyl-3-{[(3-thienylmethyl)amino]methyl}-2-pyridinamine

N,N-diethyl-3-{[(3-thienylmethyl)amino]methyl}-2-pyridinamine

Katalognummer B4964118
Molekulargewicht: 275.4 g/mol
InChI-Schlüssel: KJMKQUAAHXGHPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-diethyl-3-{[(3-thienylmethyl)amino]methyl}-2-pyridinamine, commonly known as TAK-659, is a small molecule inhibitor that has gained attention for its potential use in the treatment of various cancers and autoimmune diseases. TAK-659 has been shown to target specific kinases that are involved in signaling pathways that promote cell growth and survival.

Wirkmechanismus

TAK-659 inhibits the activity of specific kinases by binding to the ATP-binding pocket of these enzymes. This binding prevents the transfer of phosphate groups to downstream signaling molecules, ultimately leading to the inhibition of cell growth and survival. TAK-659 has been shown to be highly selective for its target kinases and has minimal off-target effects.
Biochemical and Physiological Effects
In preclinical studies, TAK-659 has been shown to inhibit the growth of various cancer cell lines, including chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and multiple myeloma. TAK-659 has also been shown to inhibit the activation of T-cells, which play a critical role in the pathogenesis of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of TAK-659 is its high selectivity for its target kinases, which reduces the risk of off-target effects. TAK-659 has also been shown to be effective in preclinical models at relatively low doses, which may reduce the risk of toxicity. One limitation of TAK-659 is its limited solubility in water, which may make it difficult to administer in vivo.

Zukünftige Richtungen

There are several potential future directions for the development of TAK-659. One potential application is in the treatment of CLL, where TAK-659 has shown promising results in preclinical models. Another potential application is in the treatment of autoimmune diseases, where TAK-659 has been shown to inhibit the activation of T-cells. Additional research is needed to determine the optimal dosing and administration of TAK-659 in vivo and to evaluate its safety and efficacy in clinical trials.
Conclusion
In conclusion, TAK-659 is a small molecule inhibitor that has shown promising results in preclinical models for the treatment of various cancers and autoimmune diseases. TAK-659 inhibits the activity of specific kinases that are involved in signaling pathways that promote cell growth and survival. TAK-659 has several advantages, including its high selectivity for its target kinases and its effectiveness at relatively low doses. However, additional research is needed to determine the optimal dosing and administration of TAK-659 in vivo and to evaluate its safety and efficacy in clinical trials.

Synthesemethoden

The synthesis of TAK-659 involves a multi-step process that includes the reaction of 2-chloro-3-pyridylamine with thiomorpholine, followed by the reaction with 3-thienylmethanol. The resulting product is then reacted with diethylamine to yield the final product, TAK-659. The synthesis of TAK-659 has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied in preclinical models and has shown promising results in the treatment of various cancers and autoimmune diseases. In vitro studies have demonstrated that TAK-659 inhibits the activity of specific kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases are involved in signaling pathways that promote cell growth and survival and are often dysregulated in cancer and autoimmune diseases.

Eigenschaften

IUPAC Name

N,N-diethyl-3-[(thiophen-3-ylmethylamino)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3S/c1-3-18(4-2)15-14(6-5-8-17-15)11-16-10-13-7-9-19-12-13/h5-9,12,16H,3-4,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMKQUAAHXGHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=CC=N1)CNCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-3-{[(3-thienylmethyl)amino]methyl}-2-pyridinamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.